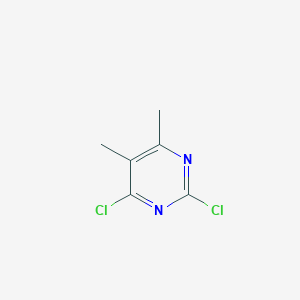

2,4-Dichloro-5,6-dimethylpyrimidine

説明

2,4-Dichloro-5,6-dimethylpyrimidine (CAS 1780-32-1) is a halogenated pyrimidine derivative characterized by two chlorine atoms at positions 2 and 4, and methyl groups at positions 5 and 4. Its molecular formula is C₆H₆Cl₂N₂, with a molecular weight of 177.03 g/mol . This compound is synthesized via the reaction of 2,4-dihydroxy-5,6-dimethylpyrimidine with phosphorus oxychloride (POCl₃), a common method for introducing chlorine substituents into heterocyclic systems .

It serves as a critical intermediate in pharmaceutical synthesis, particularly for revaprazan hydrochloride, a gastrointestinal drug. However, challenges in regioselectivity during alkylation reactions with tetrahydroisoquinoline derivatives limit its synthetic yield . Its structural features—chlorine atoms (electron-withdrawing) and methyl groups (electron-donating)—make it reactive in cross-coupling and substitution reactions, as seen in the synthesis of bicyclic Retinol Binding Protein 4 (RBP4) antagonists .

特性

IUPAC Name |

2,4-dichloro-5,6-dimethylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Cl2N2/c1-3-4(2)9-6(8)10-5(3)7/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFXIDUSEHNCLTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N=C1Cl)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90287121 | |

| Record name | 2,4-dichloro-5,6-dimethylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90287121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1780-32-1 | |

| Record name | 1780-32-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49015 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-dichloro-5,6-dimethylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90287121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dichloro-5,6-dimethylpyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions

2,4-Dichloro-5,6-dimethylpyrimidine can be synthesized through several methods. One common synthetic route involves the chlorination of 5,6-dimethyluracil. The process typically involves the use of phosphorus oxychloride (POCl3) as a chlorinating agent. The reaction is carried out under reflux conditions, where 5,6-dimethyluracil is treated with POCl3 and a base such as N,N-dimethylaniline. The mixture is heated to around 125°C for several hours to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is typically purified through distillation or recrystallization techniques to remove any impurities .

化学反応の分析

Types of Reactions

2,4-Dichloro-5,6-dimethylpyrimidine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms at the 2nd and 4th positions can be substituted with other nucleophiles such as amines, thiols, or alkoxides. These reactions are typically carried out under basic conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are usually carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under basic conditions.

Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) or sodium borohydride (NaBH4) can be used for oxidation and reduction reactions, respectively.

Major Products Formed

The major products formed from substitution reactions include various substituted pyrimidines, depending on the nucleophile used. For example, reaction with an amine can yield an amino-substituted pyrimidine .

科学的研究の応用

Medicinal Chemistry

2,4-Dichloro-5,6-dimethylpyrimidine is utilized in the synthesis of various pharmaceutical compounds due to its versatile reactivity.

Case Study: Synthesis of Aurora Kinase Inhibitors

A study demonstrated the use of this compound in synthesizing pyrimidine-based scaffolds as Aurora kinase inhibitors. The compound was involved in palladium-catalyzed reactions that led to the creation of biologically active derivatives. These inhibitors showed potential in targeting cancer cell proliferation pathways, indicating the compound's relevance in oncology research .

Table 1: Synthesis Pathways Using this compound

| Reaction Type | Product | Yield (%) | Reference |

|---|---|---|---|

| Palladium-catalyzed amination | Aurora kinase inhibitors | 70 | |

| Carbonylation | Various pyrimidine derivatives | 85 | |

| Reduction with zinc dust | Modified pyrimidines | 50 |

Agricultural Chemistry

In agricultural applications, this compound serves as an intermediate for the synthesis of herbicides and fungicides.

Case Study: Herbicide Development

Research has indicated that derivatives synthesized from this compound exhibit herbicidal activity against various weed species. The compound's structural modifications have led to the development of effective herbicides that target specific enzymatic pathways in plants .

Table 2: Herbicidal Activity of Synthesized Derivatives

Material Science

The compound is also explored for its potential applications in material science, particularly in the synthesis of polymers and coatings.

Case Study: Polymer Synthesis

Recent studies have shown that incorporating this compound into polymer matrices can enhance thermal stability and mechanical properties. This application is particularly relevant in developing materials for high-performance applications .

作用機序

The mechanism of action of 2,4-dichloro-5,6-dimethylpyrimidine involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes involved in DNA synthesis and repair, leading to cell death. The compound’s ability to disrupt the nervous system of pests is attributed to its interference with neurotransmitter function .

類似化合物との比較

Comparison with Similar Pyrimidine Derivatives

Structural and Substituent Variations

The reactivity and applications of 2,4-dichloro-5,6-dimethylpyrimidine are influenced by its substituents. Key analogs include:

Key Observations :

- Electron Effects : Methyl groups at positions 5 and 6 in this compound enhance steric hindrance compared to analogs with fewer methyl groups (e.g., 2,4-dichloro-6-methylpyrimidine), affecting reaction rates in cross-coupling .

- Halogen Position : Chlorine at position 4 (as in 4-chloro-2,6-dimethylpyrimidine) reduces nucleophilic substitution reactivity compared to 2,4-dichloro derivatives .

Physicochemical Properties

- NMR Data: this compound: ¹H NMR (CDCl₃) δ 2.35 (s, 6H, CH₃), 8.45 (s, 1H, pyrimidine-H) (predicted based on ). 2,4-Dichloro-6-methylthieno[2,3-d]pyrimidine: ¹H NMR δ 7.90 (d, J=2.0 Hz, 1H), 7.73 (d, J=2.0 Hz, 1H) .

- Solubility: Methyl groups in this compound increase hydrophobicity compared to non-methylated analogs like 2,4-dichloropyrimidine (CAS 3934-20-1) .

生物活性

2,4-Dichloro-5,6-dimethylpyrimidine is a heterocyclic compound with the molecular formula CHClN. It features two chlorine substituents at the 2nd and 4th positions and two methyl groups at the 5th and 6th positions of the pyrimidine ring. This compound has garnered attention in various fields, particularly in pharmaceuticals and agrochemicals, due to its notable biological activities.

The biological activity of this compound is attributed to its interaction with various biological targets, including enzymes and receptors involved in critical cellular processes. Pyrimidine derivatives are known to participate in metabolic pathways such as nucleotide synthesis and can exhibit antimicrobial, anticancer, and anti-inflammatory effects .

Antimicrobial Activity

Research indicates that pyrimidine derivatives can inhibit the growth of various microorganisms. For instance, compounds structurally related to this compound have shown significant antimicrobial properties against bacteria and fungi. The specific mechanisms often involve disruption of nucleic acid synthesis or interference with enzyme activity essential for microbial survival.

Anticancer Properties

The anticancer potential of this compound has been highlighted in several studies. It has been observed to induce apoptosis in cancer cell lines through mechanisms such as tubulin polymerization inhibition and DNA crosslinking. The compound's efficacy varies across different cancer types, with studies reporting selective toxicity towards lung carcinoma (A549) and cervix carcinoma (HeLa) cells .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has been studied for its anti-inflammatory properties. Research involving related pyrimidine derivatives has demonstrated their ability to suppress nitric oxide (NO) production in immune-activated cells. This suppression is significant as excessive NO production is associated with inflammatory responses .

Study 1: Anticancer Activity Assessment

A study evaluated the cytotoxic effects of various pyrimidine derivatives on human tumor cell lines. The results indicated that this compound exhibited moderate cytotoxicity against A549 and HeLa cells. The mechanism was linked to its ability to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis .

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of pyrimidine derivatives similar to this compound. It was found that these compounds effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The study highlighted the potential for developing new antimicrobial agents based on this chemical structure.

Data Table: Biological Activities of this compound

| Biological Activity | Mechanism | IC50 (µM) | Cell Lines/Organisms |

|---|---|---|---|

| Antimicrobial | Inhibition of nucleic acid synthesis | Varies | Various bacteria and fungi |

| Anticancer | Tubulin polymerization inhibition | ~10-20 | A549 (lung), HeLa (cervix) |

| Anti-inflammatory | Suppression of NO production | <5 | Mouse peritoneal cells |

Q & A

Q. What are the recommended synthetic routes for 2,4-Dichloro-5,6-dimethylpyrimidine in academic research?

Methodological Answer: A robust synthetic approach involves palladium-catalyzed amination of this compound with bicyclic intermediates (e.g., compound 26 in Scheme 6). Key steps include:

- Amination : Use Pd(OAc)₂, Cs₂CO₃, and JohnPhos ligand in toluene under reflux (16 h) .

- Carbonylation : Mo(CO)₆ with Pd(OAc)₂ and BINAP ligand in CH₃OH/CH₃CN at 80°C (16 h) .

- Saponification : LiOH·H₂O in THF/CH₃OH/H₂O at room temperature to yield carboxylic acid derivatives .

Q. Table 1: Reaction Conditions for Key Synthetic Steps

| Step | Reagents/Conditions | Time | Yield Reference |

|---|---|---|---|

| Amination | Pd(OAc)₂, JohnPhos, Cs₂CO₃, toluene, reflux | 16 h | |

| Carbonylation | Mo(CO)₆, BINAP, CH₃OH/CH₃CN, 80°C | 16 h |

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods or gloveboxes to avoid inhalation .

- Waste Disposal : Segregate halogenated waste and collaborate with certified disposal agencies to prevent environmental contamination .

- Emergency Measures : In case of skin contact, rinse with water for 15 minutes and seek medical attention. For eye exposure, use eyewash stations immediately .

Q. How can researchers purify this compound and validate its purity?

Methodological Answer:

- Recrystallization : Use methanol/water mixtures at low temperatures to isolate high-purity crystals.

- Analytical Validation :

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

Q. How should researchers design experiments to resolve contradictions in reported reactivity with amines?

Methodological Answer:

- Controlled Variables : Test reaction conditions (temperature, solvent polarity, base strength) systematically.

- Example: React with morpholine in THF (60°C) vs. DMF (100°C) to assess solvent effects .

- Mechanistic Probes :

Q. What strategies mitigate byproduct formation during cross-coupling reactions involving this compound?

Methodological Answer:

-

Catalyst Optimization : Screen Pd catalysts (e.g., Pd₂(dba)₃ vs. PdCl₂) with ligands like XPhos to suppress homocoupling .

-

Additive Screening : Introduce CsF or Mg(OTf)₂ to stabilize reactive intermediates and reduce dimerization .

-

Workflow :

Step Action Outcome 1 Pre-dry solvents (THF over molecular sieves) Minimize hydrolysis 2 Use microwave irradiation (70°C, 1.5 h) Accelerate reaction, reduce side products

Q. How can researchers leverage structural analogs (e.g., 5,7-Dimethylpyrido[2,3-d]pyrimidine) to infer bioactivity?

Methodological Answer:

- SAR Studies : Synthesize derivatives with varying substituents (e.g., -Br, -OCH₃) and assay against kinase targets.

- Example : Replace Cl with -NH₂ to enhance hydrogen bonding in ATP-binding pockets .

- Computational Docking : Use AutoDock Vina to predict binding affinities with protein structures (e.g., PDB: 1ATP) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。